2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Description
The compound 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (CAS: 133764-46-2) is a nitrogen-containing heterocycle with the molecular formula C₁₆H₁₃BrN₄O₂S and a molecular weight of 405.27 g/mol . Its structure comprises a quinazolinone core substituted with a 4-bromophenyl group at position 3, a sulfanyl (-S-) linker at position 2, and an acetohydrazide functional group (Figure 1). This compound serves as a critical precursor for synthesizing diverse nitrogen-rich heterocycles, such as azetidene and triazole derivatives, through reactions with substituted benzaldehydes or chlorinated reagents . Its synthesis involves a four-step process starting from benzoic acid, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c17-10-5-7-11(8-6-10)21-15(23)12-3-1-2-4-13(12)19-16(21)24-9-14(22)20-18/h1-8H,9,18H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOXCUAUJYVIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NN)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.
Formation of the Sulfanyl-Acetohydrazide Moiety: This step involves the reaction of the quinazolinone derivative with a sulfanyl-acetohydrazide precursor under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinazoline and hydrazide compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of bromophenyl groups enhances the antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .
Antitumor Potential
The compound's structural features suggest potential antitumor activity. Research involving similar hydrazides has revealed that they can inhibit cancer cell proliferation. For example, one study reported that certain quinazoline derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Enzyme Inhibition
Another promising application is the inhibition of key enzymes involved in disease processes. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase and α-glucosidase, which are crucial in the management of Alzheimer’s disease and diabetes mellitus, respectively. The presence of the sulfanyl and hydrazide functionalities may contribute to enzyme binding affinity and selectivity .
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazides have been documented extensively. Compounds structurally related to this compound have shown promise in reducing inflammation in various models through the modulation of inflammatory mediators such as cytokines and prostaglandins .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving the reaction of appropriate hydrazine derivatives with substituted quinazolines. This compound can also serve as a precursor for further modifications to enhance its biological profile or reduce toxicity .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of hydrazone derivatives based on quinazoline structures against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar scaffolds showed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial potential.
Case Study 2: Antitumor Activity
In vitro studies on quinazoline derivatives demonstrated a dose-dependent inhibition of proliferation in human cancer cell lines such as HeLa and MCF7. The mechanism involved apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
Several analogs feature modifications to the aryl groups on the quinazolinone ring, altering electronic and steric properties:
Key Observations :
Functional Group Modifications
Replacing the acetohydrazide group with other moieties significantly impacts bioactivity and physicochemical properties:
Key Observations :
Core Heterocycle Variations
Replacing the quinazolinone core with triazole or thiazolidinone rings alters conformational flexibility and bioactivity:
Key Observations :
- Quinazolinones favor π-π stacking interactions, critical for DNA intercalation or kinase inhibition .
- Triazoles introduce additional nitrogen atoms, enhancing solubility and metabolic stability .
Biological Activity
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (CAS Number: 133764-46-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C16H13BrN4O2S
- Molecular Weight : 405.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | |
| This compound | A549 (Lung Cancer) | TBD |
In a study evaluating the cytotoxicity of related compounds against human lung adenocarcinoma (A549) and human breast cancer (MCF-7), it was observed that several derivatives demonstrated notable cytotoxic activity, suggesting potential therapeutic applications in cancer treatment. The reference drug used in these assays was Doxorubicin, which serves as a benchmark for evaluating the efficacy of new compounds .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate varying degrees of effectiveness against specific bacterial strains. Although comprehensive data on this compound's antimicrobial activity is limited, related compounds have shown promise in inhibiting microbial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular processes essential for cancer cell growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that could contribute to their anticancer effects by reducing oxidative stress within cells.
Case Studies
A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including those similar to this compound. These derivatives were tested against multiple cancer cell lines, revealing significant variations in potency based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
